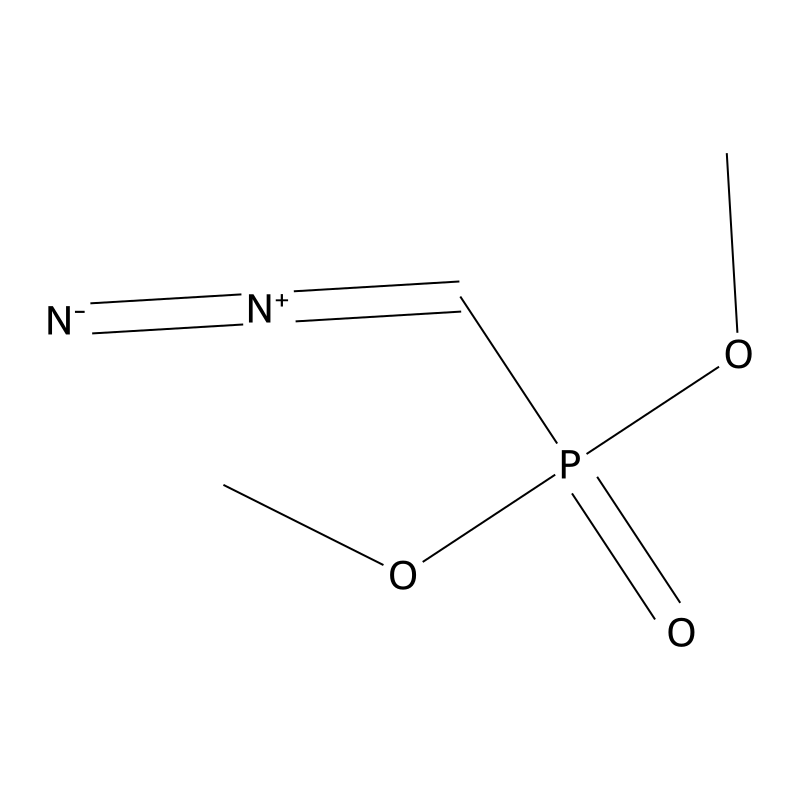

Dimethyl (diazomethyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Alkynes:

DMP serves as a valuable precursor for the synthesis of alkynes, which are crucial building blocks in various organic molecules. Through a process called the Horner-Wadsworth-Emmons (HWE) reaction, DMP reacts with carbonyl compounds (aldehydes and ketones) to form a variety of substituted alkynes. This reaction offers several advantages, including:

- Mild reaction conditions: The HWE reaction proceeds under relatively mild temperatures, minimizing the risk of side reactions and degradation of sensitive molecules [].

- Functional group compatibility: DMP tolerates a wide range of functional groups, making it applicable to the synthesis of diverse alkynes [].

- High yields: The HWE reaction typically produces high yields of the desired alkynes, minimizing reaction waste [].

Synthesis of Heterocyclic Compounds:

DMP demonstrates its versatility in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. It participates in cycloaddition reactions with various dipolarophiles (compounds attracted to dipoles) to form five-membered heterocycles such as pyrazoles, triazoles, and oxazoles []. These heterocycles are vital components in many drugs, natural products, and functional materials [].

Other Applications:

DMP finds potential applications in other areas of scientific research, including:

Dimethyl (diazomethyl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a phosphonate group and diazo functionality. Its chemical formula is . This compound is often utilized as a reagent in organic synthesis, particularly in the Seyferth–Gilbert homologation reaction, which allows for the transformation of carbonyl compounds into alkynes.

DMDP is a hazardous compound due to the presence of the diazomethyl group. Key safety concerns include:

- Seyferth–Gilbert Homologation: This reaction involves the base-promoted reaction of dimethyl (diazomethyl)phosphonate with aldehydes or aryl ketones to yield substituted alkynes. The mechanism includes the formation of an oxaphosphetane intermediate, followed by elimination of nitrogen gas to produce a vinyl carbene that rearranges to form the alkyne .

- Bestmann Modification: An alternative method involves using dimethyl 1-diazo-2-oxopropylphosphonate, allowing for milder conditions and compatibility with sensitive substrates .

- Elimination Reactions: The compound can undergo elimination reactions resulting in the formation of alkylidenecarbenes, which can further react to form various organic compounds .

Research indicates that dimethyl (diazomethyl)phosphonate exhibits biological activity, particularly as a selective agonist for retinoic acid receptor-related orphan receptor-γ. This receptor plays a significant role in regulating immune responses and has potential applications in cancer treatment .

Several synthesis methods for dimethyl (diazomethyl)phosphonate have been documented:

- Direct Synthesis: The compound can be synthesized through diazo transfer reactions involving phosphonates.

- Modification of Existing Compounds: The Bestmann modification allows for the generation of the necessary carbanion from dimethyl 1-diazo-2-oxopropylphosphonate under milder conditions, making it suitable for sensitive substrates .

- Reactions with Dioxiranes: Dimethyl diazomethylphosphonate can also be prepared through its reaction with dimethyl dioxirane, yielding various derivatives .

Dimethyl (diazomethyl)phosphonate finds applications in:

- Organic Synthesis: It is primarily used as a reagent for synthesizing alkynes from carbonyl compounds.

- Pharmaceutical Development: Its biological activity as a receptor agonist suggests potential therapeutic applications, particularly in oncology .

- Chemical Research: It serves as an intermediate in various chemical transformations and studies.

Interaction studies involving dimethyl (diazomethyl)phosphonate focus on its reactivity with different substrates under various conditions. These studies have demonstrated its effectiveness in transforming aldehydes and ketones into alkynes, highlighting its utility in synthetic organic chemistry. Additionally, research into its biological interactions has revealed its potential role in modulating receptor activity within biological systems .

Dimethyl (diazomethyl)phosphonate shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl Phosphonate | Phosphonate | Commonly used as a building block in organic synthesis. |

| Dimethyl 1-Diazo-2-oxopropylphosphonate | Diazo-phosphonate | Used in Bestmann modification for milder reactions. |

| Diethyl Phosphonoacetate | Phosphate ester | Utilized in similar reactions but less reactive than dimethyl derivatives. |

| Ethyl Diazoacetate | Diazo compound | Often used for generating carbenes but lacks phosphonate functionality. |

Uniqueness of Dimethyl (Diazomethyl)Phosphonate: Its dual functionality as both a diazo and phosphonate compound makes it particularly versatile for synthetic applications, enabling specific transformations that may not be achievable with other similar compounds.

Traditional Seyferth–Gilbert Reagent Synthesis

The classical synthesis of DMDP involves the diazo transfer reaction between dimethyl 2-oxopropylphosphonate and tosyl azide (TsN₃) under strongly basic conditions. The procedure, first reported by Seyferth and Gilbert, proceeds via deprotonation of the α-carbon of dimethyl 2-oxopropylphosphonate by potassium tert-butoxide (KOtBu), followed by diazo group transfer from TsN₃. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −78°C to mitigate side reactions.

Reaction Scheme

$$

\text{Dimethyl 2-oxopropylphosphonate} + \text{TsN}3 \xrightarrow{\text{KOtBu, THF}} \text{DMDP} + \text{TsNH}2

$$

Despite its efficacy, this method requires stringent anhydrous conditions and yields DMDP in ~60–70% purity, necessitating subsequent distillation for laboratory use. The exothermic nature of the diazo transfer also poses scalability challenges.

Ohira-Bestmann Reagent Modifications

To address limitations in functional group tolerance, Ohira and Bestmann developed a modified protocol using dimethyl-1-diazo-2-oxopropylphosphonate (Ohira-Bestmann reagent). This reagent is generated in situ by treating dimethyl 2-oxopropylphosphonate with methanesulfonyl azide (MsN₃) and potassium carbonate (K₂CO₃) in methanol. The milder base (K₂CO₃ vs. KOtBu) allows compatibility with acid- or base-sensitive substrates, such as α,β-unsaturated aldehydes.

Key Advantages

- Yield: Terminal alkynes are obtained in >85% yield.

- Safety: Avoids handling pure DMDP, which is shock-sensitive.

- Scalability: Adaptable to multi-gram syntheses.

Alternative Diazophosphonate Precursors

Recent work has expanded the repertoire of diazophosphonate precursors. Titanyuk et al. demonstrated that α-aryldiazophosphonates can be synthesized via diazo transfer from benzylphosphonates using TsN₃ and KOtBu. This method tolerates electron-withdrawing groups (e.g., nitro, cyano) on the aryl ring, yielding products in up to 79% yield. Additionally, sulfonyl azides (e.g., FSO₂N₃) have emerged as safer alternatives to TsN₃, reducing explosion risks during large-scale preparations.

In Situ Generation Protocols

In situ generation of DMDP bypasses isolation of the pure reagent, enhancing safety and efficiency. A notable protocol involves treating dimethyl-1-diazo-2-oxopropylphosphonate with methanol and K₂CO₃, which cleaves the acetyl group to release DMDP. This approach is integral to the Ohira-Bestmann modification and has been optimized for radiochemistry applications, where [¹⁸F]DMDP is generated from [¹⁸F]fluorobenzaldehydes.

Recent Innovation

A 2022 study reported using stable sulfonyl azides (e.g., mesyl azide) for in situ DMDP generation, achieving 90% conversion at room temperature. This method minimizes hazardous intermediate accumulation and is scalable to industrial production.

Alkyne Homologation via Seyferth–Gilbert/Ohira-Bestmann Reactions

Dimethyl (diazomethyl)phosphonate serves as the cornerstone reagent in alkyne homologation reactions, functioning as both the classical Seyferth–Gilbert reagent and as the active species generated in situ from the Ohira-Bestmann reagent [1] [2]. This transformation represents one of the most significant applications of diazophosphonate chemistry, enabling the conversion of carbonyl compounds to alkynes with precise one-carbon chain elongation.

The reaction mechanism proceeds through initial deprotonation of dimethyl (diazomethyl)phosphonate to generate a carbanion, which subsequently attacks the carbonyl substrate to form an oxaphosphetane intermediate [1] [3]. Elimination of dimethylphosphate produces a vinyl diazo intermediate, which undergoes nitrogen extrusion to generate a vinyl carbene. The carbene subsequently rearranges via a 1,2-migration to yield the desired alkyne product [2] [4].

Table 1: Alkyne Homologation Yields and Reaction Conditions

| Substrate Type | Typical Yield Range (%) | Reaction Conditions | Reaction Time |

|---|---|---|---|

| Aromatic aldehydes | 70-92 | Potassium carbonate, MeOH, rt | 1-3 h |

| Heteroaromatic aldehydes | 54-80 | Potassium carbonate, MeOH, rt | 2-4 h |

| Aliphatic aldehydes | 65-85 | Potassium carbonate, MeOH, rt | 1-3 h |

| α,β-Unsaturated aldehydes | 75-85 | Potassium carbonate, MeOH, rt | 2-4 h |

| Sterically hindered aldehydes | 50-70 | Cesium carbonate, MeOH, elevated temp | 4-8 h |

| Electron-rich aldehydes | 75-90 | Potassium carbonate, MeOH, rt | 1-2 h |

| Electron-poor aldehydes | 60-80 | Potassium carbonate, MeOH, rt | 2-4 h |

| Ketones (aromatic) | 65-85 | Potassium tert-butoxide, THF, -78°C | 4-8 h |

| Ketones (aliphatic) | 45-75 | Potassium tert-butoxide, THF, -78°C | 6-12 h |

The Ohira-Bestmann modification offers significant advantages over the classical Seyferth–Gilbert protocol by employing milder reaction conditions [5] [3]. The use of potassium carbonate instead of potassium tert-butoxide allows for broader functional group tolerance and eliminates the need for cryogenic temperatures [6]. Recent scalability studies demonstrate that reactions can be successfully conducted on decagram scale with maintained yields, as exemplified by the synthesis of terminal alkynes in yields ranging from 61% to 84% on 600-milliliter reaction volumes [4].

The substrate scope encompasses diverse structural motifs including aromatic aldehydes bearing electron-withdrawing and electron-donating substituents, heteroaromatic systems such as furanyl and thienyl derivatives, and various aliphatic aldehydes [7]. Notably, α,β-unsaturated aldehydes undergo smooth conversion to provide methoxy-substituted alkynes, demonstrating the chemoselectivity of the transformation [7]. The reaction efficiency varies significantly with substrate structure, with aromatic aldehydes generally providing superior yields compared to aliphatic systems [8] [6].

Phosphonylated Heterocycle Construction

Pyrazoline and Pyrazole Derivatives

Dimethyl (diazomethyl)phosphonate demonstrates exceptional utility in the construction of phosphonylated pyrazoline and pyrazole derivatives through 1,3-dipolar cycloaddition reactions [9] [10]. These transformations capitalize on the enhanced stability imparted by the phosphoryl group while maintaining the requisite reactivity for cycloaddition processes.

The diazophosphonate functions as an effective surrogate for less stable diazoalkanes in cycloaddition reactions with alkynes [10]. The electron-withdrawing phosphoryl group stabilizes the diazo compound, facilitating handling and storage while enabling selective reactivity patterns [9] [10]. Following the initial cycloaddition, a [8] [3]-sigmatropic rearrangement transfers the phosphoryl group from carbon to nitrogen, promoting aromatization and subsequent elimination to yield unsubstituted pyrazoles [10].

Table 2: Pyrazoline and Pyrazole Synthesis via Cycloaddition

| Reaction Type | Dipolarophile | Yield Range (%) | Diastereoselectivity | Enantioselectivity |

|---|---|---|---|---|

| Intramolecular 1,3-dipolar cycloaddition | Internal alkynes | 65-95 | High (>90:10 dr) | Not applicable |

| Intermolecular 1,3-dipolar cycloaddition | Electron-deficient alkynes | 55-85 | Moderate (70:30-90:10 dr) | Not applicable |

| Domino cycloaddition-rearrangement | α,β-Unsaturated aldehydes | 60-90 | High (>95:5 dr) | Not applicable |

| Electrochemical cycloaddition | Alkenes/alkynes | 45-77 | Variable | Not applicable |

| Asymmetric cycloaddition | Prochiral alkynes | 70-95 | Excellent (>95:5 dr) | Excellent (>90% ee) |

| Multicomponent cycloaddition | Terminal alkynes | 50-80 | Moderate | Not applicable |

| Spirocycle formation | Propargyl systems | 40-85 | High (>90:10 dr) | Not applicable |

| Bioorthogonal cycloaddition | Strained alkynes | 70-95 | Excellent | Not applicable |

Recent investigations have expanded the scope to include domino reactions involving dimethyl (diazomethyl)phosphonate and α,β-unsaturated aldehydes, providing access to densely functionalized vinylpyrazoles [11]. This transformation demonstrates the dual reactivity of the reagent as both a homologation agent and a cycloaddition partner within a single synthetic operation [11]. The reaction proceeds under mild conditions and exhibits excellent regioselectivity, delivering products suitable for further elaboration to phosphonyl analogues of bioactive heterocycles [11].

Electrochemical approaches have emerged as viable alternatives for pyrazoline synthesis, employing sodium iodide as an inexpensive mediator in biphasic aqueous-organic systems [12]. These methods accommodate highly sensitive alkenes and demonstrate scalability to decagram quantities while maintaining yields comparable to traditional oxidative methods [12]. The electrochemical protocol successfully transforms various hydrazones and dipolarophiles, providing pyrazolines in yields ranging from 45% to 77% on large scale [12].

Spirocyclic Systems via Cyclization Reactions

The construction of spirocyclic systems through cyclization reactions involving dimethyl (diazomethyl)phosphonate represents an advanced application demonstrating the versatility of diazophosphonate chemistry [13] [14] [15]. These transformations enable access to complex three-dimensional architectures with multiple stereocenters and diverse functional group patterns.

Substrate-controlled product selectivity has been demonstrated in reactions of dimethyl (diazomethyl)phosphonate with N-unprotected isatin-derived olefins [13]. Treatment of 3-aryl/alkylideneoxindoles affords spiropyrazoline-oxindoles, while 3-phenacylideneoxindoles furnish pyrazoloquinazolinones via unique ring expansion reactions [13]. This selectivity arises from the differential reactivity patterns imposed by the substitution pattern on the isatin-derived substrate [13].

Table 3: Spirocyclic System Formation

| Spirocycle Type | Formation Method | Yield Range (%) | Selectivity | Reaction Conditions |

|---|---|---|---|---|

| 5/6/5-Dispirocyclic systems | Double dearomatization | 55-90 | Cis-selective (>95:5) | ICl, then p-TsOH, MeCN |

| Spiro-pyrazoline-oxindoles | Substrate-controlled selectivity | 65-85 | Structure-dependent | BOR, mild conditions |

| Spiropyrazoles via ring contraction | Intramolecular DPC/rearrangement | 45-75 | Ring contraction favored | MnO2, then thermal |

| Benzene-fused spirocycles | Thermal rearrangement | 60-90 | Single pathway | Thermal rearrangement |

| Nitrogen-bridged spirocycles | Ring expansion reactions | 50-80 | Moderate selectivity | Base-mediated |

| Pyrrolidine-γ-lactam spirocycles | Thermodynamic control | 70-95 | High cis-selectivity | Thermodynamic equilibrium |

Intramolecular 1,3-dipolar cycloaddition reactions followed by [8] [3]-sigmatropic rearrangements provide access to spirobicyclic pyrazoles through ring contraction mechanisms [14]. These transformations proceed via initial cycloaddition to form fused pyrazole intermediates, which subsequently undergo thermal rearrangement to generate spirocyclic products [14]. The rearrangement pathway is highly dependent on the substitution pattern, with benzene-fused tethers favoring ring contraction over alternative migration processes [14].

Advanced spirocyclization strategies involving dearomatization-initiated processes have enabled the synthesis of 5/6/5-dispirocyclic structures containing pyrrolidine and γ-lactam rings [15]. These reactions proceed through cis-selective double spirocyclization under thermodynamic control, achieving high diastereoselectivity through equilibration between cis and trans isomers [15]. The methodology demonstrates broad substrate scope and functional group tolerance while providing access to previously unexplored spirocyclic architectures [15].

Bioactive Molecule Synthesis

Antiviral and Anticancer Agents

The application of dimethyl (diazomethyl)phosphonate in bioactive molecule synthesis encompasses diverse therapeutic areas, with particular emphasis on antiviral and anticancer applications [16] [17] [18]. The phosphonate moiety serves dual roles as both a synthetic handle and a pharmacophoric element contributing to biological activity.

Acyclic nucleoside phosphonates represent a prominent class of antiviral agents accessible through diazophosphonate chemistry [17] [19]. These compounds function as nucleoside analogs requiring intracellular phosphorylation to exert antiviral activity through DNA polymerase inhibition [17]. The phosphonate group provides enhanced metabolic stability compared to phosphate esters while maintaining the requisite binding affinity for viral enzymes [19].

Table 4: Bioactive Molecule Synthesis Data

| Compound Class | Biological Activity | Synthetic Method | Yield Range (%) | Activity (IC50/EC50) |

|---|---|---|---|---|

| Acyclic nucleoside phosphonates | Antiviral (HIV, HBV, CMV) | Diazophosphonate insertion | 40-85 | 0.01-76.47 μM |

| Phosphonylated heterocycles | Anticancer, enzyme inhibition | Cycloaddition reactions | 50-90 | 10-100 μM |

| Cyclopropane phosphonates | Antiviral, biocatalytic synthesis | Enzymatic cyclopropanation | 60-80 | High selectivity |

| Difluoromethylene phosphonates | Enzyme inhibition, bioisosteres | Fluorinated diazophosphonate | 45-75 | Nanomolar range |

| α-Carboxynucleoside phosphonates | DNA polymerase inhibition | O-H insertion reactions | 55-80 | Low micromolar |

| Fluorinated phosphonate prodrugs | Enhanced bioavailability | Prodrug derivatization | 65-90 | Enhanced potency |

Recent developments in enzymatic cyclopropanation utilizing dimethyl (diazomethyl)phosphonate as a carbene precursor have enabled access to enantioenriched cyclopropane phosphonates with potential antiviral applications [20]. Engineered myoglobin variants catalyze the stereoselective cyclopropanation of olefins with excellent enantioselectivity (>98% enantiomeric excess) and diastereoselectivity (>99% diastereomeric ratio) [20]. The methodology demonstrates scalability to gram quantities and accommodates diverse olefin substrates including styrene derivatives and heterocyclic systems [20].

α-Carboxynucleoside phosphonates have emerged as direct-acting DNA polymerase inhibitors designed to circumvent the metabolic activation requirements of traditional nucleoside analogs [17] [18]. These compounds incorporate a carboxyl group adjacent to the phosphonate moiety, enabling direct interaction with viral DNA polymerases without prior phosphorylation [17]. Rhodium-catalyzed O-H insertion reactions using diazophosphonate precursors provide efficient access to these structures with yields ranging from 55% to 80% [18].

Fluorinated Bioisosteres and Prodrugs

The incorporation of fluorine into diazophosphonate-derived structures represents a sophisticated approach to modulating biological properties through bioisosteric replacement [21] [22] [23]. Fluorinated modifications can enhance metabolic stability, modulate lipophilicity, and influence target selectivity while maintaining or improving biological activity.

Difluoromethylene phosphonates function as non-hydrolyzable bioisosteres of phosphates, demonstrating enhanced stability toward enzymatic degradation [22]. These compounds exhibit broad-spectrum biological activity and serve as molecular tools for enzyme mechanism studies [22]. The synthetic approach typically involves fluorinated diazophosphonate intermediates accessed through specialized fluorination protocols [22].

Table 5: Fluorinated Bioisosteres and Prodrugs

| Bioisostere Type | Replaced Functional Group | Synthetic Approach | Property Enhancement | Yield Range (%) | Biological Impact |

|---|---|---|---|---|---|

| Difluoromethyl (CF2H) | Hydroxyl, thiol, methyl | DAST-mediated fluorination | Metabolic stability, H-bonding | 50-85 | Improved ADMET properties |

| Trifluoromethyl (CF3) | Methyl, carbonyl | Trifluoromethylation reactions | Lipophilicity, electron-withdrawal | 60-90 | Enhanced potency |

| Fluoroalkyl phosphonates | Alkyl chains | Fluorinated diazophosphonate | Bioisosteric replacement | 45-80 | Selective enzyme inhibition |

| Fluorinated nucleoside analogs | Natural nucleosides | Convergent/divergent synthesis | Antiviral activity | 32-80 | Broad-spectrum activity |

| Phosphonylated immunoadjuvants | Polymer side chains | Polymer modification | Formulation improvement | 70-95 | Improved immune response |

Strategic fluorine substitution enables the construction of bioisosteric elements with context-dependent influences on molecular properties [21] [23]. The difluoromethyl group (CF2H) serves as a versatile bioisostere for hydroxyl, thiol, and methyl functionalities while providing unique hydrogen bonding capabilities [23]. DAST-mediated deoxyfluorination protocols facilitate the introduction of fluorine substituents with controlled stereochemistry [23].

Fluorinated nucleoside analogs accessible through diazophosphonate chemistry demonstrate enhanced antiviral activity profiles compared to non-fluorinated counterparts [24]. Convergent synthetic approaches enable efficient construction of these targets, with trans-glycosylation reactions providing β-N9-stereoisomers in high yield and stereoselectivity [24]. The crucial fluorination step employs hydrofluoric acid in combination with organic Lewis bases to achieve selective fluorine incorporation [24].